molecular formula C13H10O5 B049224 Iriflophenone CAS No. 52591-10-3

Iriflophenone

Cat. No. B049224
CAS RN: 52591-10-3
M. Wt: 246.21 g/mol
InChI Key: AOJWDTJDEGSHOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Iriflophenone and its derivatives can be synthesized through various chemical reactions, including catalytic processes involving iridium complexes. For example, the synthesis of iridacyclohexadienone complexes demonstrates the utility of iridium in facilitating complex molecular formations (Bleeke & Behm, 1997)​​. Moreover, the synthesis of polyphenols from o-dianisidine, which includes processes relevant to iriflophenone derivatives, underscores the versatility of synthesis techniques in producing complex polyphenolic structures (Kaya, Yildirim, & Kamaci, 2009)​​.

Molecular Structure Analysis

The molecular structure of iriflophenone glycosides, obtained from the stems of Aquilaria sinensis, reveals the compound's intricate glycosidic linkages, contributing to its bioactive properties (Wu et al., 2016)​​. This structural complexity is fundamental to understanding the compound's interactions at the molecular level.

Chemical Reactions and Properties

Iriflophenone undergoes various chemical reactions, highlighting its reactivity and potential as a precursor for more complex molecules. The iridium-catalyzed allylic dearomatization of bisphenol derivatives to produce spirocyclic hexadienone derivatives indicates the compound's versatility in chemical synthesis (Wang et al., 2020)​​. Additionally, iriflophenone-3-C-glucoside's antioxidant capacity, demonstrated through HPLC antioxidant assays, showcases its chemical properties and potential applications in health-related fields (Malherbe et al., 2014)​​.

Physical Properties Analysis

The study of iriflophenone derivatives involves understanding their physical properties, such as solubility, thermal stability, and electrical conductivity. These properties are crucial for applications in materials science and electronics, as demonstrated by the synthesis and characterization of new polyphenols derived from o-dianisidine (Kaya, Yildirim, & Kamaci, 2009)​​.

Chemical Properties Analysis

The chemical properties of iriflophenone, such as its electron acceptor capabilities and interactions with various chemical agents, are essential for its application in organic electronics and other fields. The synthesis and properties of iridium complexes, for example, provide insights into the compound's potential as a catalyst in chemical reactions (Kuklin et al., 2006)​​.

Scientific Research Applications

1. Antibiotic for Gastrointestinal Tract Infections

  • Application Summary: Iriflophenone-3-C-β-d Glucopyranoside, a compound derived from the plant Dryopteris ramosa, has shown promise as a natural antibiotic for gastrointestinal tract infections .
  • Methods of Application: The aqueous fraction of D. ramosa was used in the study. Column chromatography techniques were used for isolation studies, and spectroscopic techniques (UV–Vis, MS, 1&2D NMR) were used for structural elucidation .
  • Results: The compound showed strong potential against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli, with MIC values of 31.1 ± 7.2, 62.5 ± 7.2, and 62.5 ± 7.2 µg/mL respectively .

2. Antidiabetic, Anti-inflammatory, Antioxidant, and Antimicrobial Agent

  • Application Summary: Iriflophenone 3-C-β-D glucoside, a Benzophenone derivative, has been found to have various pharmacological actions, such as antidiabetic, anti-inflammatory, antioxidant, and antimicrobial effects .
  • Methods of Application: The compound was obtained from various plant sources like Aquilaria crassna, A. sinensis, A. malaccensis, Cyclopia genistoides, Mangifera indica, Dryopteris ramosa etc .
  • Results: The compound has been shown to have α-glucosidase inhibition activity stronger than acarbose, a known antidiabetic drug . It also has strong antibacterial potential against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli . The anti-inflammatory activities of this compound have been revealed as the aqueous extract of A. crassna expressed strong IL-1α and IL-8 inhibitions .

3. Ingredient in Food and Pharmaceutical Products

  • Application Summary: The health benefits of the Aquilaria crassna Pierre ex Lecomte leaf extract, which contains Iriflophenone 3,5-C-β-d-diglucoside and Iriflophenone 3-C-β-d-glucoside, make it very useful as an ingredient in food and pharmaceutical products .
  • Methods of Application: The compound is obtained from the leaf extract of Aquilaria crassna Pierre ex Lecomte .
  • Results: The bioactive compounds of the leaf extract, including Iriflophenone, contribute to the health benefits of the products in which they are included .

4. Antioxidant

  • Application Summary: Iriflophenone 3-C-β-D glucoside has been found to have antioxidant activity .
  • Methods of Application: The compound was obtained from various plant sources like Aquilaria crassna, A. sinensis, A. malaccensis, Cyclopia genistoides, Mangifera indica, Dryopteris ramosa etc .
  • Results: This compound has no radical scavenging ability against DPPH [2,2-diphenylpicrylhydrazyl] but scavenged ABTS [2,2’-azino-bis (3- ethylbenzothiazoline-6-sulphonic acid)] and peroxyl radicals .

5. Ingredient in Cosmetics

  • Application Summary: Iriflophenone is used in cosmetics due to its antioxidant properties. It helps in protecting the skin from free radicals and environmental damage .
  • Methods of Application: The compound is incorporated into various skincare products like creams, lotions, and serums .
  • Results: Regular use of products containing Iriflophenone can lead to improved skin health and appearance .

6. Neuroprotective Agent

  • Application Summary: Iriflophenone has shown potential as a neuroprotective agent. It may help in protecting neurons from damage or degeneration .
  • Methods of Application: The neuroprotective effects of Iriflophenone are studied using in vitro and in vivo models .
  • Results: Studies have shown that Iriflophenone can help in reducing neuronal damage and improving cognitive function .

Safety And Hazards

Iriflophenone is considered toxic and can cause serious damage to health by prolonged exposure. It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes. It may also pose risks of impaired fertility and harm to unborn children .

properties

IUPAC Name

(4-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-8-3-1-7(2-4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJWDTJDEGSHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iriflophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
561
Citations
E Joubert, D de Beer, I Hernández… - Industrial Crops and …, 2014 - Elsevier
Cyclopia species, commonly known as honeybush, have been identified as good sources of the xanthones, mangiferin and isomangiferin, the benzophenone, iriflophenone-3-C-β-…
Number of citations: 37 www.sciencedirect.com
CJ Malherbe, E Willenburg, D de Beer… - … of Chromatography B, 2014 - Elsevier
The benzophenone, iriflophenone-3-C-glucoside, was isolated from Cyclopia genistoides using a combination of fluid-fluid extraction, high performance counter-current …
Number of citations: 52 www.sciencedirect.com
R Pranakhon, C Aromdee… - Pharmacognosy …, 2015 - ncbi.nlm.nih.gov
Background: One of the biological activities of agar wood (Aquilaria sinensis Lour., Thymelaeaceae), is anti-hyperglycemic activity. The methanolic extract (ME) was proven to possess …
Number of citations: 43 www.ncbi.nlm.nih.gov
PY Tay, CP Tan, F Abas, HS Yim, CW Ho - Molecules, 2014 - mdpi.com
… on the recovery of EGCG, ECG and iriflophenone 3-C-β-… , TF, DPPH, EGCG, ECG and iriflophenone 3-C-β-glucoside levels … mg ECG/g DW and 39.9 mg iriflophenone 3-C-β-glucoside/g …
Number of citations: 74 www.mdpi.com
M ARISAWA, N MORITA, Y KONDO… - Chemical and …, 1973 - jstage.jst.go.jp
Irifloside (III), C 23 H 22 O 12· H 2 O, mp 177-178, a new isoflavone glycoside, has been isolated from the rhizoma of Iris florentina L.(Iridaceae) together with iriflophenone (II), irisolone (…
Number of citations: 44 www.jstage.jst.go.jp
W Putalun, G Yusakul, P Saensom… - Journal of food …, 2013 - Wiley Online Library
Polyclonal antibody against iriflophenone 3‐C‐β‐d‐glucoside (IP3G), a major compound from the leaves of Aquilaria spp., was produced for the development of an enzyme‐linked …
Number of citations: 8 ift.onlinelibrary.wiley.com
E Wongwad, K Ingkaninan, W Wisuitiprot, B Sritularak… - Molecules, 2020 - mdpi.com
The health benefits of the Aquilaria crassna Pierre ex Lecomte leaf extract (AE) make it very useful as an ingredient in food and pharmaceutical products. Iriflophenone 3,5-C-β-d-…
Number of citations: 4 www.mdpi.com
M Ishaque, Y Bibi, SA Ayoubi, S Masood, S Nisa… - Antibiotics, 2021 - mdpi.com
Ethnopharmacological approaches provide clues for the search of bioactive compounds. Dryopteris ramosa (Hope) C. Chr. (plant family: Dryopteridaceae) is an ethnomedicinal plant of …
Number of citations: 6 www.mdpi.com
J Feng, XW Yang, TH Liu - Chromatographia, 2009 - Springer
Iriflophenone 2-O-α-rhamnopyranoside (IP2R) is one of the main bioactive constituents of the leaves of Aquilaria sinensis (Lour.) Gilg, used in traditional Chinese medicines. A simple, …
Number of citations: 6 link.springer.com
D Bhattacharyya, S Nag, A Kundu - researchgate.net
Iriflophenone 3-C-β-D glucoside is a Benzophenone derivative which can be obtained from various plant sources like Aquilaria crassna, A. sinensis, A. malaccensis, Cyclopia …
Number of citations: 0 www.researchgate.net

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